molecular formula C8H12F3NO6 B14774310 2-Deoxy-2-[(trifluoroacetyl)amino]hexose

2-Deoxy-2-[(trifluoroacetyl)amino]hexose

Cat. No.: B14774310
M. Wt: 275.18 g/mol
InChI Key: AIJZHZABXNACMO-UHFFFAOYSA-N
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Description

2-Deoxy-2-[(trifluoroacetyl)amino]hexose is a modified sugar molecule where the hydroxyl group at the second carbon is replaced by a trifluoroacetylated amino group. This modification imparts unique chemical and biological properties to the compound, making it a valuable tool in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Deoxy-2-[(trifluoroacetyl)amino]hexose typically involves the trifluoroacetylation of 2-amino-2-deoxyhexose. One common method includes the reaction of 2-amino-2-deoxyhexose with trifluoroacetic anhydride in the presence of a base such as pyridine . The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Deoxy-2-[(trifluoroacetyl)amino]hexose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amino derivatives .

Scientific Research Applications

2-Deoxy-2-[(trifluoroacetyl)amino]hexose has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Deoxy-2-[(trifluoroacetyl)amino]hexose involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroacetyl group enhances the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. This modification can inhibit or activate enzymes, alter signal transduction pathways, and affect cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Deoxy-2-[(trifluoroacetyl)amino]glucopyranose
  • 2-Deoxy-2-[(trifluoroacetyl)amino]uridine
  • 2-Deoxy-2-[(trifluoroacetyl)amino]adenosine

Uniqueness

2-Deoxy-2-[(trifluoroacetyl)amino]hexose is unique due to its specific structural modification, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability, binding affinity, and specificity in various applications .

Properties

Molecular Formula

C8H12F3NO6

Molecular Weight

275.18 g/mol

IUPAC Name

2,2,2-trifluoro-N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide

InChI

InChI=1S/C8H12F3NO6/c9-8(10,11)7(18)12-3(1-13)5(16)6(17)4(15)2-14/h1,3-6,14-17H,2H2,(H,12,18)

InChI Key

AIJZHZABXNACMO-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(C(C=O)NC(=O)C(F)(F)F)O)O)O)O

Origin of Product

United States

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